molecular formula C19H15ClN2O B5707670 2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1'-BIPHENYL

2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1'-BIPHENYL

Cat. No.: B5707670
M. Wt: 322.8 g/mol
InChI Key: DODWYERFAIIGNN-UHFFFAOYSA-N
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Description

2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL is an organic compound that features a biphenyl core with a 4-chloroanilino group and a carbonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL typically involves the reaction of 4-chloroaniline with a biphenyl derivative under specific conditions. One common method is the condensation reaction where 4-chloroaniline reacts with a biphenyl carboxylic acid derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of biphenyl carboxylic acids.

    Reduction: Formation of biphenyl amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((4-CHLOROANILINO)CARBONYL)AMINO)ACETAMIDE
  • 2-{[(4-chloroanilino)carbonyl]amino}benzamide
  • 3-[(4-CHLOROANILINO)SULFONYL]THIOPHENE-2-CARBOXYLIC ACID

Uniqueness

2-(((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL is unique due to its biphenyl core, which imparts specific chemical and physical properties. The presence of the 4-chloroanilino group and the carbonylamino linkage further enhances its reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O/c20-15-10-12-16(13-11-15)21-19(23)22-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODWYERFAIIGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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